2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone
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Overview
Description
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methoxy group, an oxirane ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiranylmethoxy)benzaldehyde. This intermediate is then subjected to a methoxylation reaction using methanol and a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Scientific Research Applications
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in biochemical assays and pharmaceutical applications .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone include:
2-Methoxy-1-phenylethanone: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
4-(Oxiranylmethoxy)benzaldehyde: An intermediate in the synthesis of the target compound, with different reactivity due to the aldehyde group.
Bis[4-(oxiranylmethoxy)phenyl]methane: Contains two oxirane rings, leading to different applications and reactivity patterns
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methoxy-1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-8-12(13)9-2-4-10(5-3-9)15-6-11-7-16-11/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMRBEXZDRADEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676019 |
Source
|
Record name | 2-Methoxy-1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110458-44-1 |
Source
|
Record name | 2-Methoxy-1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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